Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoroacetate group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with ethyl difluoroacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The difluoroacetate group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The 3,4-dimethoxyphenyl ring can further enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a 3,4-dimethoxyphenyl ring but different core structure.
Uniqueness: Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H14F2O4 |
---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H14F2O4/c1-4-18-11(15)12(13,14)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3 |
InChI Key |
KIUUOJGOSVSJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)(F)F |
Origin of Product |
United States |
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